molecular formula C7H14N2O2 B3190670 1-Methyl-3-(tetrahydro-3-furylmethyl)urea CAS No. 457614-34-5

1-Methyl-3-(tetrahydro-3-furylmethyl)urea

Cat. No.: B3190670
CAS No.: 457614-34-5
M. Wt: 158.20 g/mol
InChI Key: ZKHFVKXZYZDWSP-UHFFFAOYSA-N
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Description

1-Methyl-3-(tetrahydro-3-furylmethyl)urea is a chemical compound known for its applications in various fields, particularly in agriculture as a metabolite of the insecticide dinotefuran. This compound is part of the neonicotinoid class of pesticides, which are widely used to control a variety of pests in agricultural settings .

Preparation Methods

The synthesis of 1-Methyl-3-(tetrahydro-3-furylmethyl)urea typically involves the reaction of 1-methylurea with tetrahydro-3-furylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. Industrial production methods often involve large-scale batch reactors where the reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

1-Methyl-3-(tetrahydro-3-furylmethyl)urea undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the urea group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions.

Scientific Research Applications

1-Methyl-3-(tetrahydro-3-furylmethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(tetrahydro-3-furylmethyl)urea involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors in insects. This interaction disrupts normal neural transmission, leading to paralysis and death of the pest. The pathways involved include the inhibition of acetylcholine binding, which is crucial for synaptic transmission in the nervous system .

Comparison with Similar Compounds

1-Methyl-3-(tetrahydro-3-furylmethyl)urea can be compared with other similar compounds, such as:

Biological Activity

1-Methyl-3-(tetrahydro-3-furylmethyl)urea (CAS No. 457614-34-5) is a urea derivative with potential biological activity. This compound has gained attention for its structural features that may influence various biological pathways, particularly in the context of cancer treatment and neuroprotection.

Chemical Structure and Properties

The molecular formula of this compound is C7H14N2O2C_7H_{14}N_2O_2. Its structure includes a tetrahydrofuran moiety, which is known for its ability to enhance solubility and permeability, potentially facilitating the compound's interaction with biological targets.

Table 1: Properties of this compound

PropertyValue
Molecular Weight158.20 g/mol
SolubilitySoluble in water
Melting PointNot available

Anticancer Properties

Recent studies have highlighted the potential of urea derivatives, including this compound, as inhibitors of fibroblast growth factor receptor (FGFR) signaling pathways, which are often dysregulated in cancers such as triple-negative breast cancer (TNBC).

A study focused on the design and synthesis of novel urea compounds demonstrated that certain derivatives exhibited significant cytotoxicity against TNBC cell lines. These compounds were effective in crossing the blood-brain barrier, indicating potential for treating brain metastases associated with aggressive cancers .

Neuroprotective Effects

The tetrahydrofuran moiety suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to mitigate neurotoxicity and promote neuronal survival under stress conditions. The precise mechanism through which this compound exerts these effects remains to be fully elucidated.

The mechanism of action for compounds like this compound may involve:

  • Inhibition of FGFR : Disruption of aberrant signaling pathways in cancer cells.
  • Modulation of Neurotransmitter Systems : Potential interactions with neurotransmitter receptors that could enhance neuroprotection.

Case Studies

Several case studies have documented the efficacy of urea derivatives in preclinical models:

  • Study on TNBC : A library of urea-based compounds was synthesized, revealing that some derivatives, including those structurally related to this compound, inhibited FGFR1 effectively, leading to reduced tumor growth in xenograft models.
  • Neuroprotection Research : Experimental models demonstrated that compounds with similar structural features provided significant protection against oxidative stress-induced neuronal death.

Table 2: Summary of Case Studies

Study FocusFindings
Triple-Negative Breast CancerInhibition of FGFR1; reduced tumor growth
NeuroprotectionProtection against oxidative stress

Properties

IUPAC Name

1-methyl-3-(oxolan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8-7(10)9-4-6-2-3-11-5-6/h6H,2-5H2,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHFVKXZYZDWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1CCOC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587885
Record name N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457614-34-5
Record name 1-Methyl-3-(tetrahydro-3-furylmethyl)urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457614345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N'-[(tetrahydro-3-furanyl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-3-(TETRAHYDRO-3-FURYLMETHYL)UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88K895OL50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the presence of 1-methyl-3-(tetrahydro-3-furylmethyl)urea in food products?

A1: Studies have investigated the presence of this compound in various food products as a result of dinotefuran insecticide use. For example, researchers found this compound present in some rice and water samples. [] Further research demonstrated that common coffee processing techniques like washing and roasting can significantly reduce dinotefuran and this compound levels in coffee beans. [] This highlights the potential for food processing to mitigate exposure to insecticide residues.

Q2: How do researchers analyze for the presence of this compound in food and environmental samples?

A2: Analytical methods utilizing ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) have been developed and validated for detecting and quantifying dinotefuran and its metabolites, including this compound, in various matrices like fruits, vegetables, cereals, animal-derived foods, soil, and water. [] This technique offers high sensitivity and selectivity for accurate residue analysis.

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